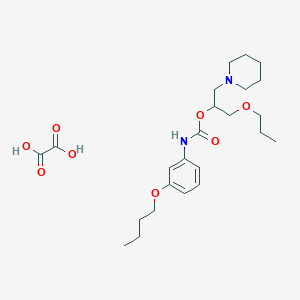
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Boc-Pip-OMe oxalate and is synthesized using a specific synthesis method.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have biochemical and physiological effects in scientific research. Studies have shown that the compound may reduce inflammation and pain. It may also improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has advantages and limitations for lab experiments. The compound has potential therapeutic applications and may be useful in studying the mechanisms of neurodegenerative diseases. However, the compound is not widely available and may be difficult to synthesize.
Direcciones Futuras
There are several future directions for research on Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One direction is to further study the compound's mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for the compound. Additionally, research could be conducted on the compound's potential use in treating other diseases and conditions.
Métodos De Síntesis
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is synthesized using a specific synthesis method. The synthesis method involves the reaction between 3-butoxyphenyl isocyanate and 1-(1-piperidinylmethyl)-2-propoxymethanol in the presence of ethanedioic acid. The reaction results in the formation of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1).
Aplicaciones Científicas De Investigación
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
143503-39-3 |
|---|---|
Nombre del producto |
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) |
Fórmula molecular |
C24H38N2O8 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-15-27-20-11-9-10-19(16-20)23-22(25)28-21(18-26-14-4-2)17-24-12-7-6-8-13-24;3-1(4)2(5)6/h9-11,16,21H,3-8,12-15,17-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
Clave InChI |
VLVFDWCLDXPTOK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Sinónimos |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-butoxyphenyl )carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



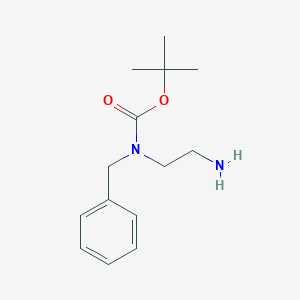

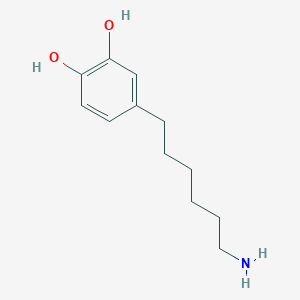
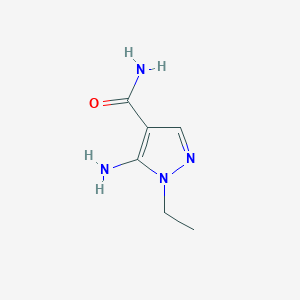
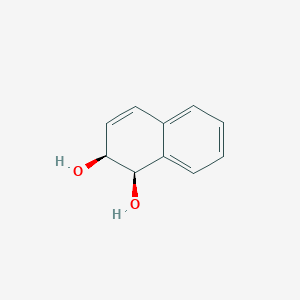
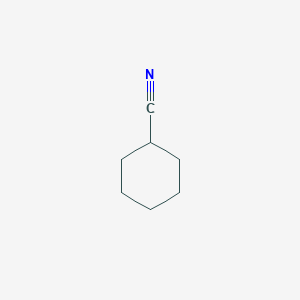
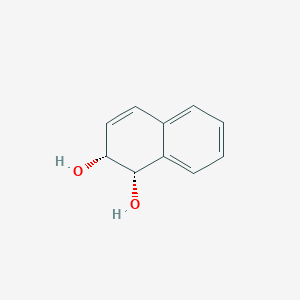
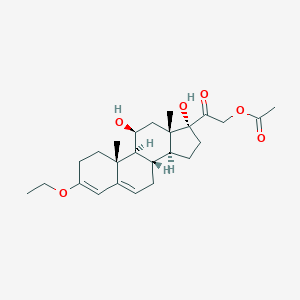
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
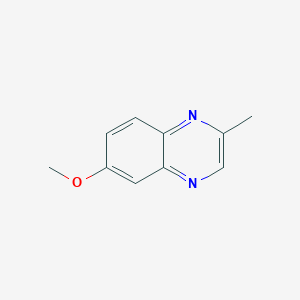
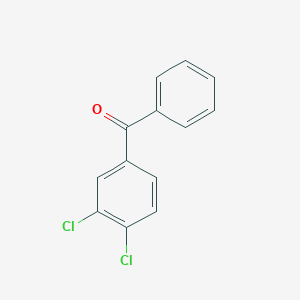
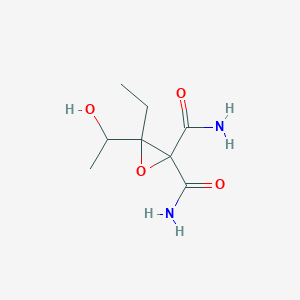

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)